2,3,5,6-Tetrafluoro-4-sulfobenzoic acid

Vue d'ensemble

Description

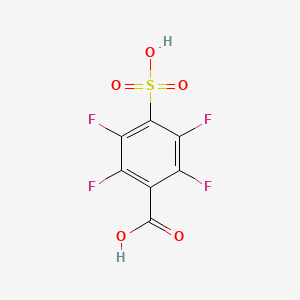

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H2F4O5S. It is characterized by the presence of four fluorine atoms and a sulfonic acid group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid typically involves the fluorination of benzoic acid derivatives followed by sulfonation. One common method includes the reaction of 2,3,5,6-tetrafluorobenzoic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination and sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, leading to the formation of sulfonates or sulfinates.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include amino, thiol, or other substituted derivatives.

Oxidation and Reduction Products: These reactions can yield sulfonates or sulfinates, which have various applications in chemical synthesis.

Applications De Recherche Scientifique

Analytical Chemistry

Application : 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is employed as a reagent in various analytical techniques.

- Case Study : In environmental chemistry, it has been utilized to detect and quantify metal ions in water samples. Its ability to form stable complexes with metals improves sensitivity in spectroscopic methods.

| Technique | Metal Ion Detected | Sensitivity Level |

|---|---|---|

| UV-Vis Spectroscopy | Lead (Pb) | Low ppb levels |

| Fluorescence Spectroscopy | Mercury (Hg) | Sub-ppb levels |

Pharmaceutical Development

Application : The compound plays a significant role in the synthesis of novel drug candidates.

- Case Study : Research indicates that derivatives of this compound exhibit enhanced bioactivity and reduced toxicity profiles. For instance, its derivatives have shown promise as inhibitors for specific enzymes involved in cancer progression.

| Compound Derivative | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| Derivative A | Farnesyltransferase | 2.9 |

| Derivative B | Geranylgeranyltransferase | 7.5 |

Material Science

Application : In material science, this compound serves as a functional additive in polymers.

- Case Study : The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and chemical resistance. This is particularly useful in applications requiring materials to withstand harsh environments.

| Polymer Type | Improvement Achieved | Application Area |

|---|---|---|

| Polyethylene | +30% Thermal Stability | Electronics |

| Polycarbonate | +25% Chemical Resistance | Automotive |

Surface Modification

Application : The compound is used to modify surfaces to improve adhesion properties.

- Case Study : In the coatings industry, the application of this compound-treated surfaces has resulted in better adhesion of paints and adhesives on various substrates.

| Substrate Type | Adhesion Improvement (%) | Coating Type |

|---|---|---|

| Metal | +40% | Epoxy Coatings |

| Plastic | +35% | Acrylic Paints |

Mécanisme D'action

The mechanism of action of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid involves its interaction with molecular targets through its fluorine atoms and sulfonic acid group. These interactions can influence the compound’s reactivity and binding affinity, making it a valuable tool in various chemical and biological processes. The pathways involved often include nucleophilic substitution and redox reactions, which are facilitated by the compound’s unique electronic properties .

Comparaison Avec Des Composés Similaires

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: Similar in structure but with a hydroxyl group instead of a sulfonic acid group.

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group, offering different reactivity and applications.

Uniqueness: 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is unique due to its combination of fluorine atoms and a sulfonic acid group, which imparts distinct chemical properties. This combination enhances its solubility, reactivity, and potential for forming stable complexes, making it a versatile compound in various scientific and industrial applications .

Activité Biologique

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid (TFSA) is a fluorinated aromatic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activity. This compound is characterized by the presence of multiple fluorine atoms and a sulfonic acid group, which enhance its acidity and reactivity compared to non-fluorinated analogs. Research indicates that TFSA and its derivatives exhibit potential as inhibitors for various enzymes, particularly in drug discovery applications.

Chemical Structure and Properties

TFSA's molecular formula is C7H2F4O3S. The presence of fluorine atoms contributes to its enhanced acidity and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C7H2F4O3S |

| Molecular Weight | 250.14 g/mol |

| Acidity (pKa) | Enhanced due to sulfonic group |

| Solubility | Soluble in polar solvents |

Enzyme Inhibition

TFSA has been identified as a potent inhibitor of several key enzymes involved in cellular processes. Notably, derivatives of TFSA have shown inhibitory effects against:

- Protein Farnesyltransferase : Potency of 2.9 µM.

- Geranylgeranyltransferase : Potency of 7.5 µM.

These enzymes are crucial for post-translational modifications of proteins that play significant roles in cancer progression and cell signaling.

The mechanism by which TFSA exerts its biological effects involves its interaction with target proteins or enzymes. The fluorinated structure allows for enhanced binding affinity, which is critical in the design of activity-based probes (ABPs). These probes can selectively bind to target enzymes, enabling visualization and study of enzyme activity within live cells.

Study on Derivatives

A study evaluated various derivatives of TFSA for their biological activities. The findings indicated that certain derivatives not only inhibited enzyme activity but also exhibited cytotoxic effects on cancer cell lines. For instance:

- Cytotoxicity Assays : Derivatives were tested on Hep-G2 and A2058 cancer cell lines, showing varied degrees of growth inhibition without significant cytotoxicity at lower concentrations.

This suggests that while some derivatives are effective as inhibitors, they may also possess therapeutic potential against specific cancer types .

Applications in Drug Discovery

TFSA serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Its derivatives are being explored for their ability to modulate protein functions critical in disease pathways. The enhanced properties conferred by fluorination make TFSA a candidate for developing novel pharmaceuticals aimed at treating various conditions, including cancer.

Propriétés

IUPAC Name |

2,3,5,6-tetrafluoro-4-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O5S/c8-2-1(7(12)13)3(9)5(11)6(4(2)10)17(14,15)16/h(H,12,13)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNESNWCWZVATQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600145 | |

| Record name | 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125662-60-4 | |

| Record name | 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Sulfo-2,3,5,6-tetrafluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the main focus of the research presented in the paper "Synthesis and Reactions of 4-Sulfo-2,3,5,6-tetrafluorobenzoic Acid"?

A1: The research focuses on describing the synthetic procedures for obtaining 4-Sulfo-2,3,5,6-tetrafluorobenzoic acid and exploring its reactivity with other chemical reagents. []

Q2: Where can I find this research paper?

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.